3-({2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETYL}AMINO)BENZOIC ACID
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Overview
Description
3-({2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETYL}AMINO)BENZOIC ACID is a complex organic compound that features a benzoic acid core substituted with a 1-methyl-1H-1,2,3,4-tetrazol-5-yl group via a sulfanylacetyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETYL}AMINO)BENZOIC ACID typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Sulfanylation: The tetrazole derivative is then subjected to sulfanylation using a suitable thiol reagent.
Acetylation: The sulfanylated tetrazole is acetylated using acetic anhydride or acetyl chloride.
Coupling with Benzoic Acid: The final step involves coupling the acetylated tetrazole with benzoic acid or its derivatives under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The aromatic ring in the benzoic acid moiety can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives if nitro groups are present.
Substitution: Various substituted benzoic acid derivatives depending on the electrophile used.
Scientific Research Applications
3-({2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETYL}AMINO)BENZOIC ACID has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Industrial Applications:
Mechanism of Action
The mechanism of action of 3-({2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETYL}AMINO)BENZOIC ACID depends on its specific application:
Enzyme Inhibition: The compound may act as an inhibitor by binding to the active site of an enzyme, thereby preventing substrate access and subsequent catalytic activity.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways.
Protein Interaction: The compound can bind to proteins, altering their conformation and function.
Comparison with Similar Compounds
Similar Compounds
4-({2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETYL}AMINO)BENZOIC ACID: Similar structure but with a different substitution pattern on the benzoic acid ring.
3-({2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETYL}AMINO)TOLUIC ACID: Similar structure with a methyl group on the aromatic ring.
Uniqueness
3-({2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETYL}AMINO)BENZOIC ACID is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the tetrazole ring and sulfanylacetyl linkage provides distinct chemical properties that can be exploited in various applications.
Properties
IUPAC Name |
3-[[2-(1-methyltetrazol-5-yl)sulfanylacetyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O3S/c1-16-11(13-14-15-16)20-6-9(17)12-8-4-2-3-7(5-8)10(18)19/h2-5H,6H2,1H3,(H,12,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAJSHWWBSNVYAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)NC2=CC=CC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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